
10-Hydroxyneoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydroxyprolines and related hydroxylated compounds involves solid-phase procedures, demonstrating how hydroxylation affects molecular stability and synthesis pathways. For example, Inouye et al. (1982) synthesized collagen-like polytripeptides to study hydroxyproline's effect on triple helices, highlighting the synthesis's complexity and the impact of hydroxylation on stability (Inouye et al., 1982).
Molecular Structure Analysis
The molecular structure of hydroxylated compounds, such as 10-Hydroxybenzo[h]quinoline, reveals strong intramolecular O-H...N hydrogen bonds, suggesting similar structural features could be expected in 10-Hydroxyneoline. The planar molecules and hydrogen bonding are crucial for stability and molecular interactions (Kubicki et al., 1995).
Chemical Reactions and Properties
Hydroxyproline and its isomers, as seen in research by Srivastava et al. (2016), play a significant role in collagen synthesis and stability, which might parallel 10-Hydroxyneoline's reactivity and interaction in biological systems. The chemical properties, including reactivity with other compounds and roles in biological processes, are highlighted by the effects on collagen and related proteins (Srivastava et al., 2016).
Physical Properties Analysis
The physical properties of hydroxylated compounds are influenced by molecular weight, crystallinity, and other structural factors. For instance, the study by Gao et al. (2020) on poly(10-hydroxydecanoate) showcases how molecular weight affects physical properties like thermal behavior and mechanical strength, which may be relevant for understanding 10-Hydroxyneoline's physical characteristics (Gao et al., 2020).
Chemical Properties Analysis
10-Hydroxyneoline's chemical properties, while not directly studied, can be inferred from related hydroxylated compounds. The research by Pyrko (2021) on 10-hydroxydecahydroacridine derivatives explores the acid-base titration and spectral properties, indicating how hydroxylation influences chemical behavior and potential applications as indicators in chemical reactions (Pyrko, 2021).
Aplicaciones Científicas De Investigación
-
Traditional Chinese Medicine Processing
- Field: Ethnopharmacology
- Application: It’s used in the traditional processing of Tibetan medicine Aconitum pendulum .
- Method: High-performance thin-layer chromatography (HPTLC) and desorption electrospray ionization mass spectrometry imaging (DESI-MSI) are used to analyze the chemical composition .
- Results: The content of all six alkaloids decreased after processing by FCS, and all five alkaloids decreased except aconitine increased after processing by HBW .
-
Polypharmacology Drug Design
- Field: Drug Design
- Application: It’s used in the de novo generation of multi-target compounds using deep generative chemistry .
- Method: POLYGON, an approach to polypharmacology based on generative reinforcement learning, is used .
- Results: In binding data for >100,000 compounds, POLYGON correctly recognizes polypharmacology interactions with 82.5% accuracy .
-
Traditional Tibetan Medicine
- Field: Ethnopharmacology
- Application: It’s used in the traditional processing of Tibetan medicine Aconitum pendulum .
- Method: High-performance thin-layer chromatography (HPTLC) and desorption electrospray ionization mass spectrometry imaging (DESI-MSI) are used to analyze the chemical composition .
- Results: The content of all six alkaloids decreased after processing by FCS, and all five alkaloids decreased except aconitine increased after processing by HBW .
-
Cardioactive Drug Design
- Field: Drug Design
- Application: It’s used in the research and development of a cardioactive component, mesaconine, from the lateral roots of Aconitum carmichaelii .
- Method: Pre-clinical studies showed that mesaconine is a novel type of cardiotonic lead drug with relatively high potency, low toxicity, and a new mechanism .
- Results: “Fu Zi” is a well-known traditional Chinese medicine with a history of clinical applications for more than 2000 years .
- Aconitum fukutomei
Propiedades
Número CAS |
132362-42-6 |
|---|---|
Nombre del producto |
10-Hydroxyneoline |
Fórmula molecular |
C24H39NO7 |
Peso molecular |
453.576 |
Apariencia |
Powder |
Sinónimos |
10-Hydroxyneoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



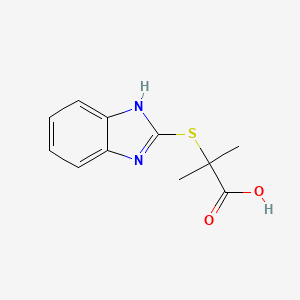
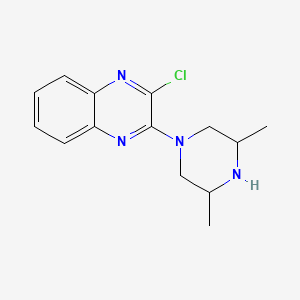
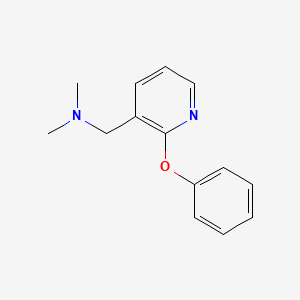
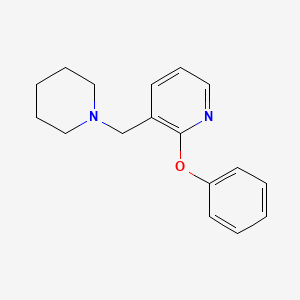
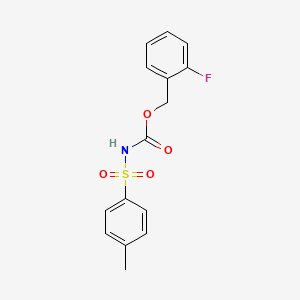
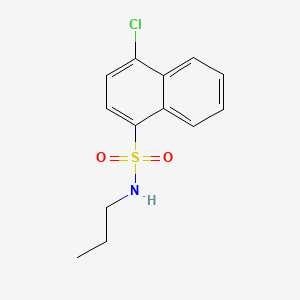
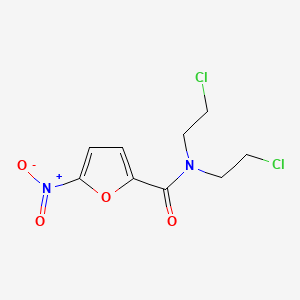
![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B1181389.png)